molecular formula C15H16ClNO3S2 B2701828 3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1207009-59-3

3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2701828
CAS No.: 1207009-59-3
M. Wt: 357.87
InChI Key: DDLQFIBBZDLVRR-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a sulfonamide compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Photodynamic Therapy

One of the applications of benzenesulfonamide derivatives is in the development of new photosensitizers for photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated its potential for treating cancer through PDT. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancement

Another study focused on SB-399885, a potent, selective 5-HT6 receptor antagonist with properties that could enhance cognition. This compound, structurally related to benzenesulfonamide, was found to improve cognitive deficits, which could have implications for treating disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Herbicide Selectivity

Benzenesulfonamide derivatives also play a role in herbicide development, where selectivity is crucial for effectiveness. A significant factor in the selectivity of chlorsulfuron as a postemergence herbicide for small grains is the ability of crop plants to metabolize the herbicide, transforming it into an inactive product. This metabolism pathway suggests an avenue for developing selective herbicides that minimize damage to non-target plant species (Sweetser, Schow, & Hutchison, 1982).

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S2/c1-20-13-5-4-11(9-12(13)16)22(18,19)17-10-15(6-7-15)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLQFIBBZDLVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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